1,4-Bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone
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Overview
Description
6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Chlorination: The anthraquinone is chlorinated at the 6 and 7 positions using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Another anthraquinone derivative with similar structural features.
Anthraquinone: The parent compound with a simpler structure.
Uniqueness
6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione is unique due to the presence of chlorine atoms at the 6 and 7 positions and the dimethylphenylamino groups at the 1 and 4 positions. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
67906-36-9 |
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Molecular Formula |
C30H24Cl2N2O2 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
6,7-dichloro-1,4-bis(2,6-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H24Cl2N2O2/c1-15-7-5-8-16(2)27(15)33-23-11-12-24(34-28-17(3)9-6-10-18(28)4)26-25(23)29(35)19-13-21(31)22(32)14-20(19)30(26)36/h5-14,33-34H,1-4H3 |
InChI Key |
PCNWENIIFRCYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl |
Origin of Product |
United States |
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